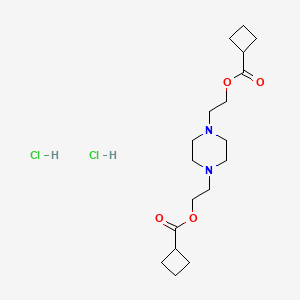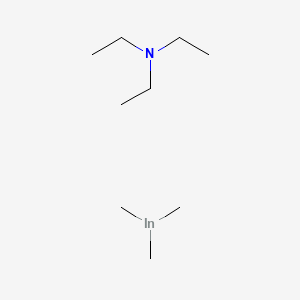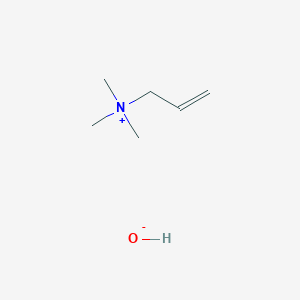
Trimethylallylammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylallylammonium hydroxide is a quaternary ammonium compound with the molecular formula C6H15NO. It is a colorless, water-soluble compound that is commonly used in various industrial and research applications due to its strong basic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylallylammonium hydroxide can be synthesized through the reaction of trimethylamine with allyl chloride, followed by the addition of a hydroxide source such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_2\text{=CH-CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{Cl} ] [ \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{Cl} + \text{NaOH} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{OH} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethylallylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products
Oxidation: Produces oxides and hydroxides.
Reduction: Produces amines.
Substitution: Produces substituted ammonium compounds.
Scientific Research Applications
Trimethylallylammonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in organic synthesis and catalysis.
Biology: Used in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethylallylammonium hydroxide involves its strong basic properties, which allow it to deprotonate various substrates. This deprotonation can lead to the formation of reactive intermediates that participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium hydroxide: Similar in structure but lacks the allyl group.
Tetraethylammonium hydroxide: Similar in structure but has ethyl groups instead of methyl groups.
Tetrabutylammonium hydroxide: Similar in structure but has butyl groups instead of methyl groups.
Uniqueness
Trimethylallylammonium hydroxide is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other quaternary ammonium hydroxides. This makes it particularly useful in specific applications where the allyl group can participate in additional chemical reactions.
Properties
CAS No. |
503-34-4 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
trimethyl(prop-2-enyl)azanium;hydroxide |
InChI |
InChI=1S/C6H14N.H2O/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H2/q+1;/p-1 |
InChI Key |
JHNLSXMXTIQPSC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC=C.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


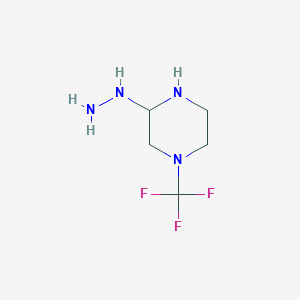

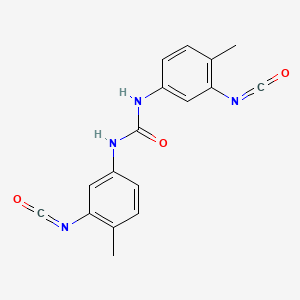
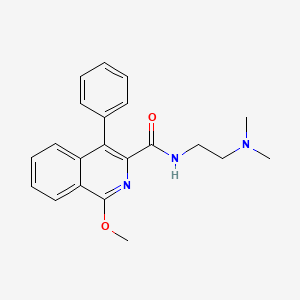
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
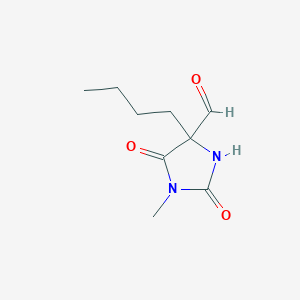
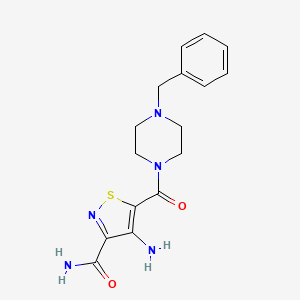
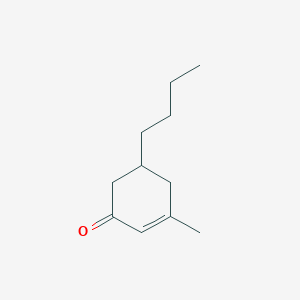
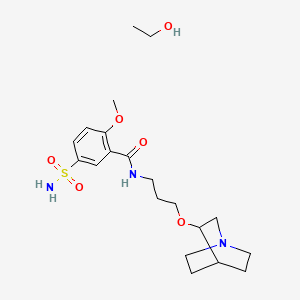
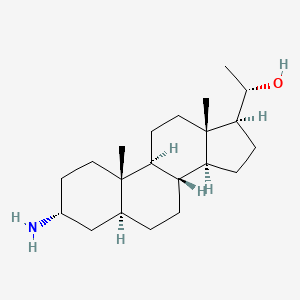
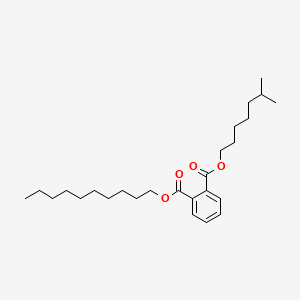
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
